molecular formula C12H20N4O2 B13004979 tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B13004979
M. Wt: 252.31 g/mol
InChI Key: HRBWETBZSHUVBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. Key structural elements include:

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthesis .
  • 2-Ethyl group: Introduces steric bulk and lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-5-16-10(13)8-6-15(7-9(8)14-16)11(17)18-12(2,3)4/h5-7,13H2,1-4H3

InChI Key

HRBWETBZSHUVBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CN(CC2=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrrolo[3,4-c]pyrazole core Cyclization of pyrazole and pyrrole precursors under acidic or basic catalysis Bicyclic core formation
2 Introduction of tert-butyl ester Reaction with tert-butyl chloroformate or Boc anhydride under basic conditions Protection of carboxyl group as tert-butyl ester
3 Ethyl substitution at 2-position Alkylation using ethyl halides or ethylating agents in presence of base Introduction of ethyl group
4 Amination at 3-position Nucleophilic substitution or reductive amination using ammonia or amine sources Installation of amino group

Example Synthesis from Literature

  • A reported method for related compounds involves dissolving tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate in tetrahydrofuran, followed by deprotonation with sodium hydride at 0°C, then reaction with electrophiles such as methylsulfonyl chloride to introduce substituents at the 2-position. By analogy, ethylation can be achieved using ethyl halides under similar conditions.
  • Amination at the 3-position can be achieved by nucleophilic substitution or by using protected amino precursors during the cyclization step.

Research Findings and Optimization

  • Yield and Purity: Yields for similar tert-butyl protected pyrrolo[3,4-c]pyrazole derivatives range from moderate to good (40-70%) depending on reaction conditions and purification methods such as silica gel chromatography.
  • Reaction Conditions: Low temperature (0°C) during base-mediated alkylation improves selectivity and reduces side reactions.
  • Solvent Choice: Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both organic and inorganic reagents and its stability under basic conditions.
  • Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is effective for isolating the target compound.

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting Material tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate Commercially available or synthesized
Base Sodium hydride (60%) Used for deprotonation at 0°C
Alkylating Agent Ethyl halide (e.g., ethyl bromide) For 2-position ethyl substitution
Amination Ammonia or amine source For 3-position amino group
Solvent Tetrahydrofuran (THF) Anhydrous, inert atmosphere recommended
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction Time 30 min to 1 hour per step Monitored by TLC or HPLC
Purification Silica gel chromatography Petroleum ether/ethyl acetate (1:1)
Yield 40-70% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a chemical compound featuring a pyrrolo[3,4-c]pyrazole core, with the molecular formula C12H20N4O2 and a molecular weight of 252.31 g/mol. It has applications in medicinal chemistry as a building block for complex organic molecules and pharmaceuticals.

Applications

  • Medicinal Chemistry: This compound is used as a building block for synthesizing more complex organic molecules and pharmaceuticals.
  • Anti-Cancer Research: this compound is used as an intermediate in synthesizing compounds with anti-cancer properties. For example, it is involved in the preparation of Danusertib, a compound studied for its efficacy in treating leukemia.
  • Organic Chemistry: It serves multiple purposes. It can be used in the construction of heterocyclic compounds .
  • Biological Studies : It has shown promise in biological studies.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets help to understand its pharmacological profile, potential therapeutic roles, and side effects. These interaction studies typically involve:

  • Binding Assays: Determining the affinity of the compound for specific protein targets.
  • Cell-Based Assays: Assessing the compound's effects on cellular functions.
  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in living organisms.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

Ethyl Group Position
  • Target compound : 2-Ethyl substitution.
  • Analog: tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3, similarity 0.82) . Reduced similarity score (0.82) highlights the impact of substituent position on molecular recognition .
Dimethyl vs. Ethyl Substituents
  • Analog: tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-61-7, similarity 0.80) . 6,6-Dimethyl groups create a rigidified structure, limiting conformational flexibility compared to the target compound’s 2-ethyl group. Dimethyl analogs show lower solubility in polar solvents due to increased hydrophobicity .

Functional Group Variations

Amino Group Presence
  • Target compound: 3-Amino group enables hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Analog: tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8, similarity 0.76) . Lacks the amino group, resulting in reduced binding affinity in autotaxin (ATX) inhibition assays (IC₅₀ > 10 μM vs. target compound’s IC₅₀ ~ 1 μM) .
Ester vs. Carbamate Modifications
  • Analog : Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 2228971-70-6) .
    • Benzyl ester increases lipophilicity (logP ~ 3.5 vs. target compound’s logP ~ 2.8), affecting blood-brain barrier penetration.
    • tert-Butyl carbamate in the target compound improves metabolic stability by resisting esterase cleavage .
Reactivity with Electrophiles
  • The 3-amino group in the target compound reacts with chloroformates (e.g., ethyl chloroformate) to form urea derivatives, a pathway less feasible in non-amino analogs .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
Compound Solubility (PBS, pH 7.4) LogP Metabolic Stability (t₁/₂, human liver microsomes)
Target compound 12 µM 2.8 >4 hours
6,6-Dimethyl analog (CAS 398491-61-7) 5 µM 3.2 2.5 hours
Non-amino analog (CAS 1280210-79-8) 20 µM 2.1 <1 hour
  • The 2-ethyl group in the target compound balances lipophilicity and solubility, optimizing oral bioavailability .

Biological Activity

Chemical Profile:

  • Common Name: tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
  • CAS Number: 1713476-90-4
  • Molecular Formula: C12H20N4O2
  • Molecular Weight: 252.31 g/mol

This compound is characterized by a complex structure that includes a pyrrolo[3,4-c]pyrazole core, which is significant in medicinal chemistry for its potential applications in drug development.

This compound has been studied for its biological activity, particularly as an intermediate in the synthesis of compounds with anti-cancer properties. Notably, it is involved in the preparation of Danusertib (PHA-739358), a compound evaluated in clinical trials for treating leukemia and other cancers .

Pharmacological Studies

Research indicates that this compound exhibits promising interactions with various biological targets. Its unique substitution pattern and structural features enhance its lipophilicity, potentially influencing its pharmacokinetic properties and interaction profiles compared to other similar compounds .

Table 1: Summary of Biological Studies on this compound

Study FocusFindingsReference
Anti-cancer ActivityDemonstrated potential as an intermediate for anti-cancer agents like Danusertib
Interaction with TargetsEnhanced lipophilicity may improve interaction with biological targets
Synthesis MethodsInvolves multiple steps including alkylation reactions and solubility improvements

Case Studies

  • Danusertib Development : The synthesis of Danusertib from this compound demonstrates its utility in developing targeted therapies for leukemia. Clinical trials have shown efficacy in inhibiting cancer cell proliferation .
  • Comparative Analysis : A comparative study highlighted that derivatives of this compound exhibited varying degrees of biological activity based on their structural modifications. The presence of the ethyl group significantly affected the compound's solubility and interaction with cellular targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis of pyrrolo[3,4-c]pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or aldehydes. For example, pyrazole-4-carbaldehydes can act as versatile building blocks for constructing fused heterocycles like pyrrolo-pyrazoles via nucleophilic substitution or cycloaddition reactions . Key steps include:

  • Amide coupling : Use of tert-butyl carbamate protecting groups to stabilize reactive intermediates.
  • Cyclization : Acid- or base-catalyzed ring closure under controlled temperature (e.g., 60–80°C).
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.
    Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield improvement .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning, disorder, or poor diffraction quality. To address this:

  • Refinement tools : Use SHELXL for small-molecule refinement, which supports constraints/restraints for disordered regions .
  • Validation metrics : Cross-check R-factors (<5%), Flack parameter (for chirality), and residual electron density maps.
  • Comparative analysis : Compare with structurally analogous compounds, such as tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (C10H15N3O2), whose crystal structure was resolved via single-crystal X-ray diffraction (space group P2₁/c) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH3) and pyrrolo-pyrazole backbone.
  • High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., theoretical [M+H]⁺ = 280.1664 for C13H22N4O2) to validate molecular formula .
  • Infrared (IR) spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:
SAR studies require systematic modification of substituents and evaluation of biological activity. For example:

  • Core modifications : Replace the ethyl group at position 2 with methyl or cyclopropyl to assess steric effects.
  • Functional group variation : Introduce sulfonyl or boronate groups (e.g., tert-butyl 3-(dioxaborolanyl)pyrrolo-pyrazole derivatives) to modulate solubility and target binding .
  • Activity assays : Test kinase inhibition (e.g., PI3K or CDK targets) using analogues like PHA-680632, a pyrrolo-pyrazole-based kinase inhibitor .

Basic: What strategies are used to optimize reaction yields in multi-step syntheses?

Answer:
Yield optimization involves:

  • Protecting group selection : tert-Butyl carbamate (Boc) groups enhance stability during acidic/basic conditions.
  • Catalyst screening : Pd/C or CuI for coupling reactions; DMAP for acylations.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    Post-reaction workup with aqueous extraction and drying (MgSO₄) minimizes impurities .

Advanced: How can computational methods aid in predicting the compound’s reactivity?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding interactions with biological targets (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina.
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for reactions .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
  • Handling : Use glove boxes for air-sensitive steps; refer to safety data sheets (SDS) for tert-butyl derivatives (e.g., P210: avoid ignition sources) .

Advanced: How to address low enantiomeric purity in chiral derivatives?

Answer:

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

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